Cas no 34715-92-9 (2-(4-Nitrobenzoyl)thiophene)
2-(4-Nitrobenzoyl)thiophene Chemical and Physical Properties
Names and Identifiers
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- (4-nitrophenyl)(thiophen-2-yl)methanone
- 2-(4-NITROBENZOYL)THIOPHENE
- 2-(3,4-DICHLOROPHENYL)-4-QUINOLINECARBOXYLIC ACID
- 2-(p-nitrobenzoyl)thiophene
- 2-thienyl p-nitrophenyl ketone
- 4-nitrophenyl 2-thienyl ketone
- p-NO2C6H4C(O)-2-C4H3S
- 2-(4-Nitrobenzoyl)thiophene
-
- MDL: MFCD02625828
- Inchi: InChI=1S/C11H7NO3S/c13-11(10-2-1-7-16-10)8-3-5-9(6-4-8)12(14)15/h1-7H
- InChI Key: XUGHSFUXJPGCLO-UHFFFAOYSA-N
- SMILES: C1=CSC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 233.01500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 91.13000
- LogP: 3.41050
2-(4-Nitrobenzoyl)thiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Nitrobenzoyl)thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202304-1g |
2-(4-nitrobenzoyl)thiophene |
34715-92-9 | 97% | 1g |
£123.00 | 2022-03-01 | |
| TRC | N082920-500mg |
2-(4-Nitrobenzoyl)thiophene |
34715-92-9 | 500mg |
$ 195.00 | 2022-06-03 | ||
| TRC | N082920-1000mg |
2-(4-Nitrobenzoyl)thiophene |
34715-92-9 | 1g |
$ 315.00 | 2022-06-03 | ||
| TRC | N082920-2000mg |
2-(4-Nitrobenzoyl)thiophene |
34715-92-9 | 2g |
$ 505.00 | 2022-06-03 | ||
| abcr | AB362431-1 g |
2-(4-Nitrobenzoyl)thiophene, 97%; . |
34715-92-9 | 97% | 1 g |
€954.60 | 2023-07-19 | |
| abcr | AB362431-2 g |
2-(4-Nitrobenzoyl)thiophene, 97%; . |
34715-92-9 | 97% | 2 g |
€1,400.00 | 2023-07-19 | |
| Matrix Scientific | 103555-1g |
2-(4-Nitrobenzoyl)thiophene |
34715-92-9 | 1g |
$517.00 | 2023-09-05 | ||
| Matrix Scientific | 103555-2g |
2-(4-Nitrobenzoyl)thiophene |
34715-92-9 | 2g |
$739.00 | 2023-09-05 | ||
| Matrix Scientific | 103555-5g |
2-(4-Nitrobenzoyl)thiophene |
34715-92-9 | 5g |
$1412.00 | 2023-09-05 | ||
| Key Organics Ltd | LS-07201-1G |
(4-nitrophenyl)(thiophen-2-yl)methanone |
34715-92-9 | >95% | 1g |
£227.00 | 2025-02-08 |
2-(4-Nitrobenzoyl)thiophene Suppliers
2-(4-Nitrobenzoyl)thiophene Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-(4-Nitrobenzoyl)thiophene
2-(4-Nitrobenzoyl)thiophene: A Comprehensive Overview
2-(4-Nitrobenzoyl)thiophene (CAS No. 34715-92-9) is a fascinating organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a thiophene ring with a 4-nitrobenzoyl group. The thiophene moiety, a five-membered aromatic ring containing sulfur, contributes to the compound's electronic properties, while the 4-nitrobenzoyl group introduces additional functionality and reactivity. This combination makes 2-(4-Nitrobenzoyl)thiophene a versatile building block for various applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(4-Nitrobenzoyl)thiophene through various methodologies. One prominent approach involves the coupling reaction between thiophene derivatives and nitrobenzoic acid derivatives under specific catalytic conditions. These methods not only enhance the yield but also ensure high purity, making the compound suitable for advanced research and industrial applications. The synthesis of 2-(4-Nitrobenzoyl)thiophene is often optimized using computational chemistry tools, which predict reaction pathways and identify key intermediates.
The physical and chemical properties of 2-(4-Nitrobenzoyl)thiophene are well-documented, with its melting point, solubility, and spectroscopic data being extensively studied. The compound exhibits strong absorption in the ultraviolet-visible spectrum due to its conjugated system, making it a promising candidate for applications in optoelectronics. Recent studies have explored its use as a photosensitizer in dye-sensitized solar cells (DSSCs), where it demonstrates enhanced light-harvesting capabilities compared to traditional dyes.
In the realm of materials science, 2-(4-Nitrobenzoyl)thiophene has been utilized as a precursor for constructing advanced materials such as conductive polymers and organic semiconductors. Its ability to form self-assembled monolayers (SAMs) has opened new avenues for surface functionalization in nanotechnology. Researchers have also investigated its potential as a building block for graphene-based composites, leveraging its electronic properties to enhance conductivity and mechanical stability.
The pharmacological applications of 2-(4-Nitrobenzoyl)thiophene are equally compelling. Preclinical studies have shown that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a potential lead molecule for drug development. Additionally, its ability to modulate cellular signaling pathways has been explored in the context of cancer therapy. Recent findings suggest that 2-(4-Nitrobenzoyl)thiophene may serve as a chemopreventive agent by inhibiting the growth of cancer cells without significant toxicity to normal cells.
From an environmental perspective, 2-(4-Nitrobenzoyl)thiophene has been studied for its role in green chemistry. Its use as a catalyst in organic transformations has been reported, where it facilitates reactions under mild conditions with high efficiency. This aligns with the growing demand for sustainable chemical processes that minimize waste and energy consumption.
In conclusion, 2-(4-Nitrobenzoyl)thiophene (CAS No. 34715-92-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in future innovations. As research continues to uncover new potentials for this compound, its impact on materials science, pharmacology, and environmental chemistry is expected to grow significantly.
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